

# Application Notes and Protocols: Disperse Blue 359 in Sublimation Ink Formulations

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## Compound of Interest

Compound Name: Disperse blue 359

CAS No.: 62570-50-7

Cat. No.: B1585479

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For Researchers, Scientists, and Formulation Chemists

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Disperse Blue 359** in the formulation of sublimation inks. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and digital printing technology.

## Introduction to Disperse Blue 359

**Disperse Blue 359** is a high-performance anthraquinone dye valued for its brilliant blue hue and excellent fastness properties, making it a prime candidate for sublimation ink formulations. [1] Its chemical structure, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile, imparts desirable characteristics for thermal transfer printing on synthetic fabrics such as polyester. [2] Key attributes include high color strength, good light fastness, and stability under the high temperatures required for the sublimation process. [3]

Chemical and Physical Properties:

Property	Value
C.I. Name	Disperse Blue 359
CAS Number	62570-50-7
Molecular Formula	C <sub>17</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	291.3 g/mol
Appearance	Dark Blue Powder
Solubility	Insoluble in water

## Sublimation Ink Formulation

The formulation of a stable and high-performance sublimation ink is a multi-component system designed to ensure optimal printhead jetting, vibrant color transfer, and long-term stability. A typical formulation involves the dye, a dispersing agent, organic solvents (humectants), water, surfactants, and a preservative.

## Example Formulation

The following table outlines a sample formulation for a cyan sublimation ink utilizing **Disperse Blue 359**, based on publicly available patent literature.[\[4\]](#)

Component	Function	Percentage by Mass (%)
Disperse Blue 359	Colorant	10 - 40
Dispersing Agent (e.g., Lignosulfonic acid sodium salt)	Prevents dye agglomeration	0.5 - 10
Organic Solvents (e.g., Glycerine, Ethylene glycol methyl ether, Propylene glycol)	Humectant, prevents nozzle clogging	20 - 40
Deionized Water	Carrier Fluid	30 - 60
Surfactants (e.g., Surfynol series)	Adjusts surface tension for proper jetting	0.5 - 2
Preservative (e.g., Proxel GXL)	Prevents microbial growth	0.05 - 0.2

## Experimental Protocols

### Protocol for Sublimation Ink Preparation

This protocol details the steps for preparing a lab-scale batch of sublimation ink.

Materials and Equipment:

- **Disperse Blue 359** powder
- Dispersing agent
- Organic solvents (Glycerine, Ethylene glycol methyl ether, Propylene glycol)
- Deionized water
- Surfactants
- Preservative
- High-speed disperser or magnetic stirrer
- Bead mill with zirconium beads (0.25-0.35 mm diameter)

- 0.22 µm membrane filter
- Analytical balance
- Beakers and other standard laboratory glassware

#### Procedure:

- Premix Preparation: In a beaker, combine the **Disperse Blue 359** powder and the dispersing agent with a portion of the deionized water.
- Milling: Transfer the premix to a bead mill charged with zirconium beads. Mill at a high speed (e.g., 2200–2800 rpm) for a sufficient duration (e.g., 24 hours) to achieve the desired particle size distribution (typically below 300 nm).[4][5]
- Let-down Stage: In a separate vessel, combine the remaining deionized water, organic solvents, surfactants, and preservative. Mix thoroughly until a homogenous solution is formed.
- Final Ink Formulation: Slowly add the milled dye dispersion to the let-down solution while stirring continuously. Continue stirring for at least 60 minutes to ensure complete homogenization.[4]
- Filtration: Filter the final ink formulation through a 0.22 µm membrane filter to remove any large particles or agglomerates that could clog printer nozzles.[4]

## Protocol for Particle Size Analysis

Particle size is a critical parameter for inkjet ink performance, influencing jetting reliability and print quality.[6]

#### Equipment:

- Dynamic Light Scattering (DLS) particle size analyzer

#### Procedure:

- **Sample Preparation:** Dilute a small aliquot of the prepared sublimation ink with deionized water to the appropriate concentration for the DLS instrument.
- **Measurement:** Following the instrument manufacturer's instructions, measure the particle size distribution of the diluted ink sample.
- **Analysis:** Record the Z-average particle size and the polydispersity index (PDI). For optimal performance, the average particle size should be below 300 nm with a narrow distribution.[5]

## Protocol for Sublimation Transfer and Printing

### Materials and Equipment:

- Inkjet printer compatible with sublimation inks
- Sublimation transfer paper
- 100% Polyester fabric
- Heat press
- Color calibration image

### Procedure:

- **Printer Setup:** Fill a compatible inkjet printer with the prepared **Disperse Blue 359** sublimation ink.
- **Printing:** Print the color calibration image onto the sublimation transfer paper.
- **Drying:** Allow the printed paper to dry completely.
- **Transfer:** Place the polyester fabric on the heat press. Position the printed transfer paper face down on the fabric.
- **Heat Pressing:** Press the fabric and paper at a temperature of 180-210°C for 30-60 seconds, with a pressure of (4±1) kPa.[7][8]
- **Cooling:** Carefully remove the transfer paper from the fabric and allow the fabric to cool.

## Protocol for Color Fastness Evaluation

Standard: ISO 105-C06 or AATCC Test Method 61

Procedure:

- Prepare a specimen of the printed polyester fabric.
- Place the specimen in a container with a specified detergent solution and stainless steel balls.
- Agitate the container in a laundering machine at a specified temperature and time.
- Rinse and dry the specimen.
- Evaluate the color change of the specimen and the staining of an adjacent undyed fabric using a grayscale.

Standard: ISO 105-X12 or AATCC Test Method 8

Procedure:

- Mount a specimen of the printed fabric on the base of a crockmeter.
- Using a standard white cotton test cloth, perform a specified number of rubbing cycles under a defined pressure, both dry and wet.
- Evaluate the degree of color transfer to the white cloth using a grayscale for staining.

Standard: ISO 105-B02 or AATCC Test Method 16

Procedure:

- Expose a specimen of the printed fabric to a controlled artificial light source that simulates natural daylight.
- Simultaneously expose a set of blue wool standards.
- Evaluate the fading of the specimen by comparing it to the fading of the blue wool standards.

Standard: ISO 105-P01 or AATCC Test Method 117[7]

Procedure:

- Place a specimen of the printed fabric in contact with an undyed fabric.
- Heat the composite specimen in a heating device at a specified temperature (e.g., 150°C, 180°C, 210°C) for a set time (e.g., 30 seconds).[7]
- Evaluate the color change of the specimen and the staining of the undyed fabric using a grayscale.

## Quantitative Data Summary

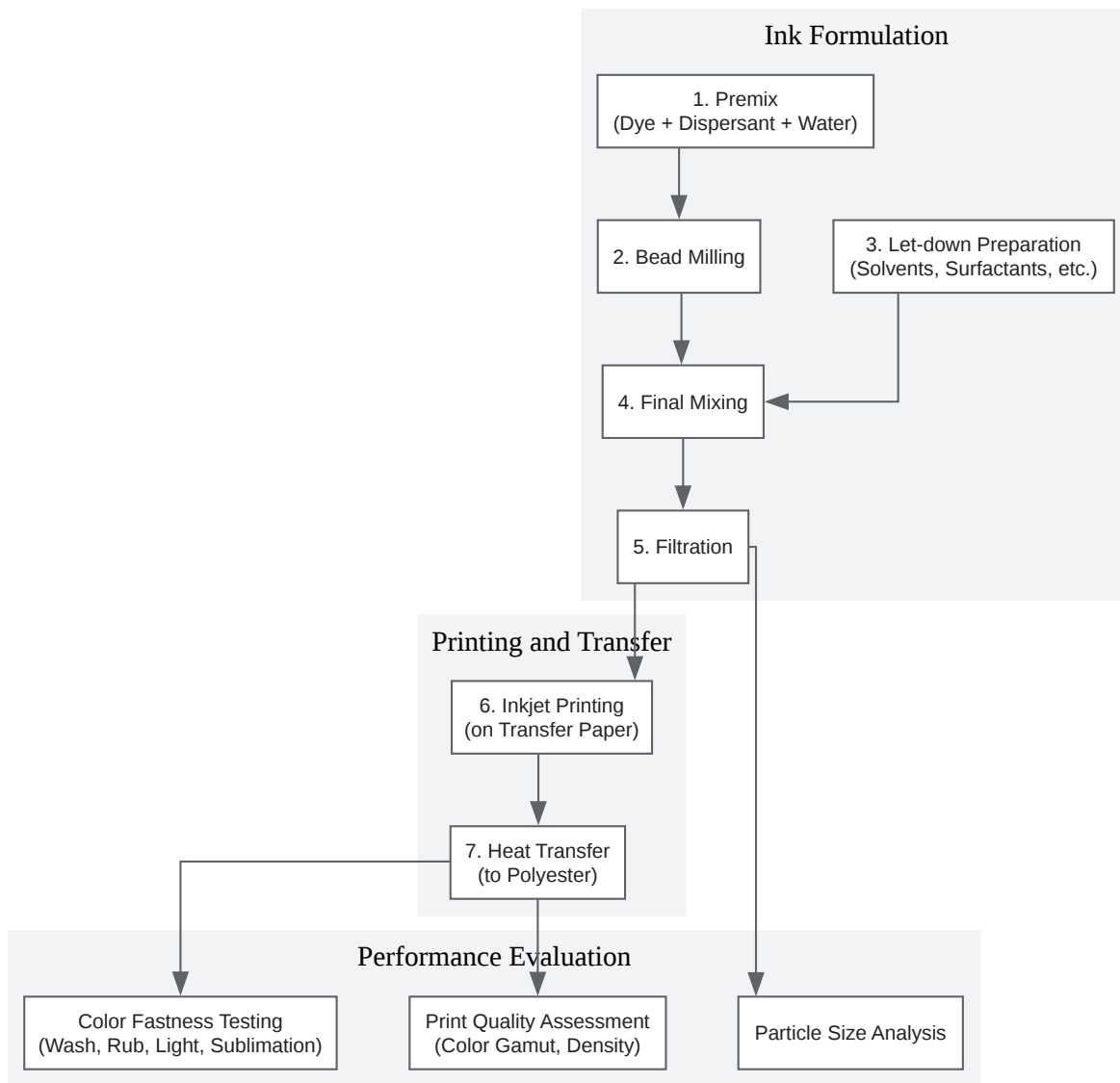
The following table summarizes the typical fastness properties of **Disperse Blue 359** on polyester fabric. The ratings are on a scale of 1 to 5, with 5 being the best.

Fastness Test	ISO Rating	AATCC Rating
Light Fastness	6	-
Washing Fastness (Staining on PES)	4-5	4-5
Washing Fastness (Staining on CO)	5	5
Sublimation Fastness	4-5	-
Perspiration Fastness	4	5
Rubbing Fastness	4-5	4-5

Data compiled from multiple sources.[9][10][11][12]

## Visualizations

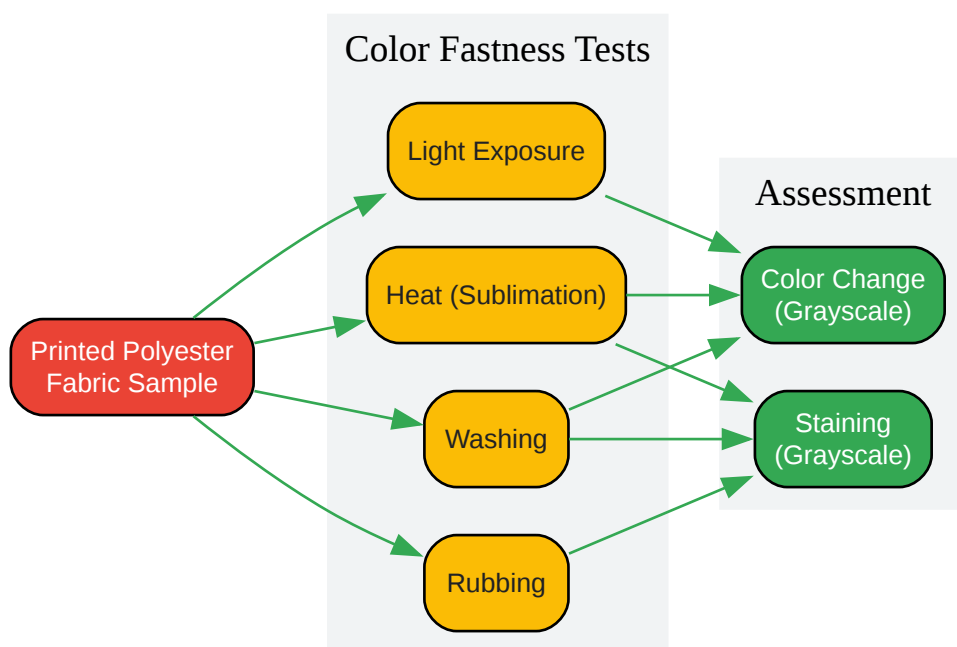
### Experimental Workflow for Sublimation Ink Formulation and Evaluation



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Caption: Workflow for sublimation ink formulation and testing.

## Logical Relationship for Color Fastness Testing



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Caption: Key aspects of color fastness evaluation.

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